molecular formula C6H16ClN5 B13773999 Biguanide, 1-isobutyl-, monohydrochloride CAS No. 924-84-5

Biguanide, 1-isobutyl-, monohydrochloride

Katalognummer: B13773999
CAS-Nummer: 924-84-5
Molekulargewicht: 193.68 g/mol
InChI-Schlüssel: BWWLZUBMTAKUKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biguanide, 1-isobutyl-, monohydrochloride is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly notable for its potential use in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of biguanide, 1-isobutyl-, monohydrochloride typically involves the reaction of dicyandiamide with isobutylamine under controlled conditions. This reaction is followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

Biguanide, 1-isobutyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Biguanide, 1-isobutyl-, monohydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of biguanide, 1-isobutyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and activation of AMP-activated protein kinase (AMPK). This results in various downstream effects, including increased glucose uptake and reduced gluconeogenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Biguanide, 1-isobutyl-, monohydrochloride is unique due to its specific isobutyl substitution, which may confer distinct pharmacological properties compared to other biguanides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

924-84-5

Molekularformel

C6H16ClN5

Molekulargewicht

193.68 g/mol

IUPAC-Name

1-(diaminomethylidene)-2-(2-methylpropyl)guanidine;hydrochloride

InChI

InChI=1S/C6H15N5.ClH/c1-4(2)3-10-6(9)11-5(7)8;/h4H,3H2,1-2H3,(H6,7,8,9,10,11);1H

InChI-Schlüssel

BWWLZUBMTAKUKN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN=C(N)N=C(N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.